Cas no 568558-22-5 (5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid)
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Benzofurancarboxylicacid,5-ethoxy-3-methyl-(9CI)
- 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
- CHEMBL1439799
- Z56915904
- 2-BENZOFURANCARBOXYLIC ACID, 5-ETHOXY-3-METHYL-
- 568558-22-5
- DB-323733
- MLS000775714
- 5-ethoxy-3-methylbenzofuran-2-carboxylic acid
- 5-ethoxy-3-methylbenzofuran-2-carboxylicacid
- HMS2754I17
- SMR000369288
- AKOS008966873
- EN300-05955
- MFCD03985193
- G23914
- 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid
-
- MDL: MFCD03985193
- Inchi: 1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)7(2)11(16-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
- InChI Key: SYABQXBVFVPRJY-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=C(C)C2C=C(C=CC1=2)OCC
Computed Properties
- Exact Mass: 220.074
- Monoisotopic Mass: 220.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 196-198 °C
- Boiling Point: 376.9±37.0 °C at 760 mmHg
- Flash Point: 181.8±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E499275-25mg |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid |
568558-22-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E499275-50mg |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid |
568558-22-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E499275-250mg |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid |
568558-22-5 | 250mg |
$ 295.00 | 2022-06-05 | ||
| A2B Chem LLC | AG84498-2.5g |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 2.5g |
$769.00 | 2024-04-19 | |
| A2B Chem LLC | AG84498-5g |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 5g |
$1123.00 | 2024-04-19 | |
| A2B Chem LLC | AG84498-10g |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 10g |
$1647.00 | 2024-04-19 | |
| Chemenu | CM522236-1g |
5-Ethoxy-3-methylbenzofuran-2-carboxylic acid |
568558-22-5 | 97% | 1g |
$376 | 2023-02-17 | |
| A2B Chem LLC | AG84498-50mg |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 50mg |
$104.00 | 2024-04-19 | |
| A2B Chem LLC | AG84498-100mg |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 100mg |
$137.00 | 2024-04-19 | |
| A2B Chem LLC | AG84498-250mg |
5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
568558-22-5 | 95% | 250mg |
$179.00 | 2024-04-19 |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid Suppliers
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Additional information on 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid
Introduction to 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid (CAS No. 568558-22-5)
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 568558-22-5, belongs to the benzofuran family, a class of heterocyclic aromatic compounds known for their diverse pharmacological properties. The presence of an ethoxy group at the 5-position and a methyl group at the 3-position, along with a carboxylic acid functionality at the 2-position, contributes to its distinct chemical profile and reactivity.
The benzofuran scaffold is widely recognized for its role in medicinal chemistry due to its ability to interact with various biological targets. Specifically, derivatives of benzofuran have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The structural features of 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid make it a promising candidate for further investigation in these areas.
Recent advancements in chemical synthesis have enabled the efficient preparation of 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid, facilitating its incorporation into more complex drug candidates. The synthesis typically involves multi-step reactions, including functional group transformations such as etherification and carboxylation, which highlight the compound's synthetic utility. These synthetic pathways not only enhance the accessibility of the compound but also provide insights into its structural versatility.
In terms of biological activity, preliminary studies on 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid have revealed intriguing properties that warrant further exploration. For instance, its analogs have been reported to exhibit inhibitory effects on certain enzymes implicated in cancer progression. The carboxylic acid moiety at the 2-position suggests potential interactions with amino acid residues in protein targets, which could modulate enzyme activity or signal transduction pathways. Additionally, the ethoxy and methyl substituents may influence binding affinity and selectivity, making this compound a valuable scaffold for structure-based drug design.
The pharmaceutical industry has shown increasing interest in natural product-inspired heterocycles due to their inherent biological relevance. 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid, with its benzofuran core, aligns well with this trend. Natural products often serve as inspiration for drug discovery because they offer unique chemical structures that can be optimized for therapeutic efficacy. By leveraging natural product templates, researchers can identify novel bioactive compounds that may overcome resistance mechanisms associated with existing treatments.
Moreover, computational methods such as molecular docking and virtual screening have been instrumental in evaluating the potential of 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid as a lead compound. These techniques allow for rapid assessment of binding interactions between the compound and biological targets, thereby accelerating the drug discovery process. The integration of experimental data with computational predictions provides a robust framework for understanding the mechanistic basis of biological activity.
The role of benzofuran derivatives in modulating inflammation has also been a focus of recent research. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Compounds that can selectively inhibit pro-inflammatory pathways without affecting normal physiological processes are highly sought after. Preliminary data suggest that derivatives of 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid may possess anti-inflammatory properties by interacting with key inflammatory mediators.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies. 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid represents a compelling example of how structural diversification within a known chemical class can yield novel bioactive entities. Its unique combination of functional groups makes it a versatile building block for medicinal chemists seeking to develop next-generation therapeutics.
The future prospects for 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid are promising, given its potential applications across multiple therapeutic areas. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further advancements in this field.
In conclusion,5-Ethoxy-3-methyl-l-benzofuran-Z-carbOxylic acld (CAS No. 56S558-S2S) is a structurally interesting compound with significant implications for pharmaceutical research Its benzofiwn core, combined with functional groups such as ethoxy and methyl substituents and a carboxylle group; positions it as a valuable scaffold for drug discovery. With continued investigation into its biological activities and synthetic possibilities,this compound holds great promise for contributing to innovative therapeutic solutions in the future
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